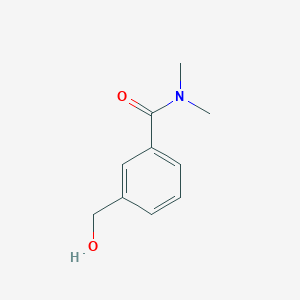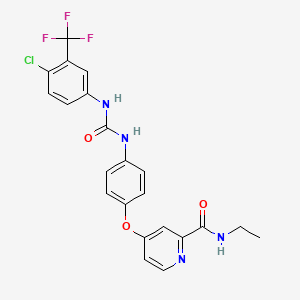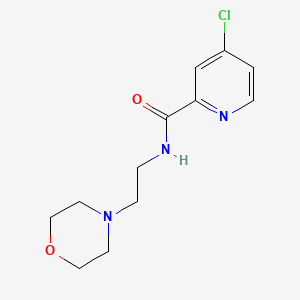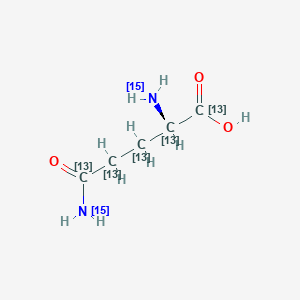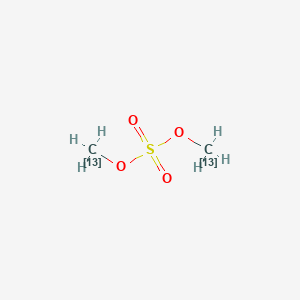
Trityl ether
Overview
Description
Trityl ether, also known as triphenylmethyl ether, is a widely recognized organic compound. It is primarily used as a protecting group for alcohols in organic synthesis. The trityl group, derived from triphenylmethane, is known for its stability and ease of removal under acidic conditions, making it an ideal choice for protecting primary alcohols selectively in the presence of secondary and tertiary alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trityl ether is typically synthesized by reacting triphenylmethyl chloride with an alcohol in the presence of a base such as pyridine. The reaction proceeds via the formation of a trityl cation, which then reacts with the alcohol to form the ether. The general reaction is as follows:
Ph3CCl+ROH→Ph3COR+HCl
where Ph represents a phenyl group and R represents the alkyl group of the alcohol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Trityl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trityl alcohol.
Reduction: It can be reduced back to the corresponding alcohol and triphenylmethane.
Substitution: The trityl group can be substituted by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the trityl group.
Major Products Formed:
Oxidation: Trityl alcohol.
Reduction: The corresponding alcohol and triphenylmethane.
Substitution: The deprotected alcohol and triphenylmethane.
Scientific Research Applications
Trityl ether has numerous applications in scientific research:
Mechanism of Action
The mechanism by which trityl ether exerts its effects involves the formation of a stable trityl cation. This cation can act as a Lewis acid, facilitating various chemical reactions. The trityl group stabilizes the intermediate species formed during these reactions, thereby enhancing the overall reaction efficiency .
Comparison with Similar Compounds
Benzyl Ether: Another protecting group for alcohols, but less stable under acidic conditions.
Tetrahydropyranyl Ether: Used for protecting alcohols, but requires different reaction conditions for removal.
Silyl Ethers (e.g., trimethylsilyl ether): Commonly used protecting groups, but their stability and removal conditions differ from trityl ether.
Uniqueness of this compound: this compound is unique due to its high stability and selective protection of primary alcohols. Its ease of removal under mild acidic conditions makes it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
[diphenyl(trityloxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFXTBNFFMQVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
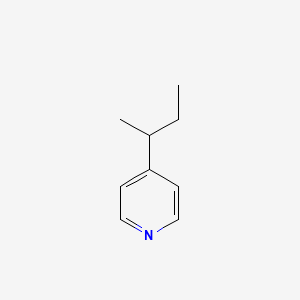

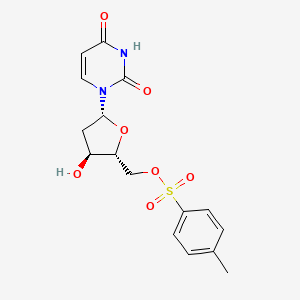
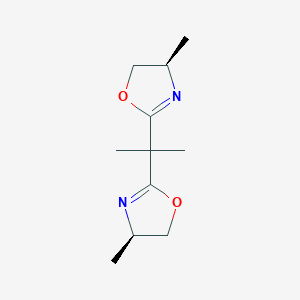
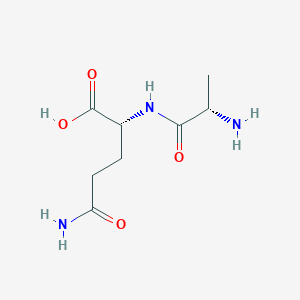
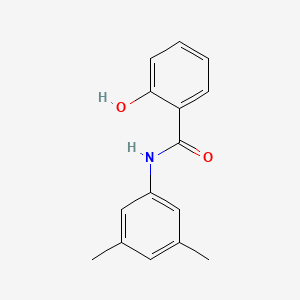
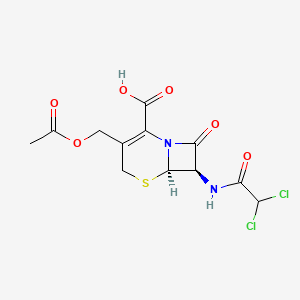
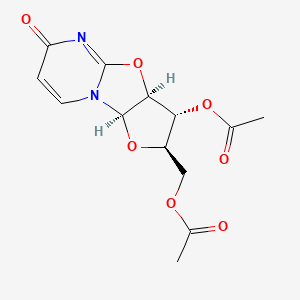
![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)
